Cas no 1343669-24-8 (N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine)

N-Cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropylamine substituent at the 2-position and a furan-2-yl group at the 4-position. This heterocyclic compound is of interest in medicinal chemistry due to its structural motifs, which are often associated with bioactivity. The presence of the furan ring and cyclopropylamine moiety may enhance binding affinity and metabolic stability, making it a potential intermediate for drug discovery. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for research applications in pharmaceutical development and chemical biology.
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine structure
1343669-24-8 structure
Product name:N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
CAS No:1343669-24-8
MF:C12H13N3O
MW:215.251122236252
CID:5841361
PubChem ID:64296180

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
    • 1343669-24-8
    • AKOS013617989
    • EN300-10463998
    • Inchi: 1S/C12H13N3O/c1-8-7-13-12(14-9-4-5-9)15-11(8)10-3-2-6-16-10/h2-3,6-7,9H,4-5H2,1H3,(H,13,14,15)
    • InChI Key: RGWDFQCCOCLHDY-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1=C(C)C=NC(=N1)NC1CC1

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51Ų
  • XLogP3: 2.2

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10463998-0.05g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
0.05g
$252.0 2023-10-28
Enamine
EN300-10463998-2.5g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
2.5g
$2127.0 2023-10-28
Enamine
EN300-10463998-0.25g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
0.25g
$538.0 2023-10-28
Enamine
EN300-10463998-10.0g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
10g
$4667.0 2023-05-26
Aaron
AR028E29-50mg
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
50mg
$372.00 2025-02-16
Aaron
AR028E29-500mg
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
500mg
$1190.00 2025-02-16
Enamine
EN300-10463998-0.5g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
0.5g
$847.0 2023-10-28
Enamine
EN300-10463998-5.0g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
5g
$3147.0 2023-05-26
Enamine
EN300-10463998-1g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
1g
$1086.0 2023-10-28
Aaron
AR028E29-10g
N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
1343669-24-8 95%
10g
$6443.00 2023-12-16

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine Related Literature

Additional information on N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine

Professional Introduction to N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine (CAS No. 1343669-24-8)

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine, with the chemical identifier CAS No. 1343669-24-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The compound's molecular structure incorporates a cyclopropyl group, a furan moiety, and a pyrimidine core, which collectively contribute to its distinctive chemical properties and biological activities.

The structural composition of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is meticulously designed to interact with biological targets in a specific manner. The cyclopropyl group, known for its rigid three-membered ring structure, enhances the compound's stability and binding affinity to certain enzymes and receptors. Meanwhile, the furan ring introduces an oxygen atom into the molecular framework, which can participate in hydrogen bonding and other forms of molecular interactions. These features make the compound a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in the exploration of pyrimidine derivatives due to their wide-ranging biological activities. Pyrimidines are fundamental components of nucleic acids and have been extensively studied for their role in various biological processes. Among these derivatives, N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine stands out due to its unique structural features and potential pharmacological properties.

Current research in this domain has highlighted the compound's potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity. The presence of both the cyclopropyl and furan moieties provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, modifications at the amine group or the methyl substituent can be employed to optimize solubility, bioavailability, and target specificity.

The pyrimidine core of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine also plays a crucial role in its potential therapeutic applications. Pyrimidine derivatives have been extensively investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural motif is particularly well-suited for interactions with enzymes such as kinases and polymerases, which are often targeted in oncology research. By leveraging these interactions, researchers aim to develop novel inhibitors that can modulate cellular signaling pathways associated with disease progression.

One of the most compelling aspects of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is its versatility in synthetic chemistry. The compound serves as a valuable building block for constructing more complex molecules through various chemical transformations. For example, it can undergo nucleophilic substitution reactions at the amine or methyl positions to introduce new functional groups. Additionally, the furan ring can participate in metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling the formation of carbon-carbon bonds with high precision.

Recent advances in computational chemistry have further enhanced our understanding of the potential applications of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing valuable guidance for structure-based drug design. These computational approaches allow researchers to predict how the compound will interact with proteins and nucleic acids at an atomic level, thereby facilitating the optimization of its pharmacological properties.

In addition to its synthetic utility, N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-am ine has shown promise in preclinical studies as a lead compound for drug development. Initial experiments have demonstrated its ability to modulate specific biological pathways relevant to various diseases. For instance, studies suggest that it may interfere with enzyme activity involved in cancer cell proliferation or inflammatory responses. These findings underscore the compound's potential as a starting point for developing novel therapeutic agents with improved efficacy and reduced side effects.

The development of novel pharmaceuticals often involves a multi-disciplinary approach that integrates expertise from chemistry, biology, pharmacology, and clinical research. N-cyclopropyl -4-(furan -2 -y l) -5 -methylpyrimidin -2 -amine exemplifies this collaborative effort by serving as a bridge between fundamental chemical research and applied medicinal biology. Its unique structural features make it an attractive candidate for further investigation across multiple therapeutic areas.

As our understanding of disease mechanisms continues to evolve, so too does our capacity to develop targeted therapies based on small molecule compounds like N-cyclopropyl -4-(furan -2 -y l) -5 -methylpyrimidin -2 -amine . The ongoing exploration of this compound highlights the importance of innovative approaches in drug discovery and underscores the need for continued investment in basic scientific research.

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